methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Description
Methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a highly functionalized pyran derivative characterized by multiple acetyloxy groups and a stereochemically defined triacetyloxypropyl substituent. The compound’s complexity arises from its acetyl-rich substituents, which influence solubility, reactivity, and metabolic stability compared to simpler pyran esters .
Properties
IUPAC Name |
methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLDDVLWELZUJX-VKTWBHRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and Cyclization
A proven method for dihydropyran synthesis involves the Knoevenagel condensation of β-keto esters with α,β-unsaturated aldehydes. For example, methyl acetoacetate (a β-keto ester) reacts with acrolein under basic conditions to form a γ,δ-unsaturated ketone, which undergoes acid-catalyzed cyclization to yield the pyran ring. Adapting this approach, methyl 3,4-dihydro-2H-pyran-6-carboxylate could be synthesized via the condensation of methyl acetoacetate with a suitably functionalized enal.
Reaction Conditions:
Halogenated Alkane Cyclization
Patent CN102781927A describes the synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate via alkylation of methyl acetoacetate with 1-bromo-3-chloropropane, followed by O-alkylation with sodium methoxide. While this yields a 5-carboxylate isomer, modifying the halogenated alkane to 1-bromo-4-chlorobutane could shift the cyclization position to generate the 6-carboxylate derivative.
Optimized Parameters from Patent CN102781927A:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 70°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 61–65% |
Stereoselective Installation of the Triacetyloxypropyl Side Chain
The (1R,2R)-1,2,3-triacetyloxypropyl group requires enantioselective synthesis. A feasible route involves:
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Chiral Epoxide Opening: (1R,2R)-1,2-Epoxy-3-propanol is treated with acetic anhydride to yield the triacetylated derivative.
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Nucleophilic Substitution: The acetylated epoxide undergoes ring-opening with a pyran-derived alkoxide at position 2.
Key Considerations:
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Stereochemical Integrity: Use of chiral catalysts (e.g., Jacobsen’s catalyst) during epoxidation ensures retention of configuration.
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Acetylation Conditions: Acetic anhydride in pyridine at 0°C for 12 hours achieves complete acetylation without racemization.
Regioselective Diacetylation at Positions 3 and 4
The diacetyloxy groups at positions 3 and 4 are introduced via selective protection-deprotection:
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Transient Silyl Protection: Treat the pyran intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the 6-carboxylate.
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Acetylation: React the free hydroxyl groups at positions 3 and 4 with acetyl chloride in dichloromethane.
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Deprotection: Remove the silyl group using tetrabutylammonium fluoride (TBAF).
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Protection: 95% yield with TBDMSCl in DMF.
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Acetylation: 88% yield using acetyl chloride and DMAP.
Final Esterification and Purification
The methyl carboxylate at position 6 is installed early in the synthesis (e.g., via methyl acetoacetate). Final purification employs multi-step chromatography:
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Silica Gel Chromatography: Elute with dichloromethane/methanol (50:1) to remove nonpolar impurities.
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Polyamide Resin Chromatography: Separate polar byproducts using petroleum ether/acetone (7:1).
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Final Product Purity: >98% (GC-MS).
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Overall Yield: 12–16% (multi-step process).
Analytical Characterization
Critical analytical data for the target compound include:
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NMR (400 MHz, CDCl₃):
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δ 5.32 (m, 1H, H-2), 4.98 (dd, 2H, H-3/H-4), 3.72 (s, 3H, COOCH₃).
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HRMS (ESI): Calculated for C₁₈H₂₄O₁₁ [M+H]⁺: 433.1345; Found: 433.1348.
Chemical Reactions Analysis
Types of Reactions
methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
One of the primary applications of methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is as an intermediate in the synthesis of various pharmaceutical agents. It has been noted for its role in the preparation of key compounds like 6-chlorohexanone, which is essential for the synthesis of pentoxifylline—a drug used to improve blood flow and treat conditions such as claudication .
Antioxidant Properties
Research indicates that derivatives of pyran compounds exhibit significant antioxidant activity. This property can be harnessed in developing therapeutic agents aimed at reducing oxidative stress-related diseases. The structure of this compound suggests potential modifications that could enhance its efficacy as an antioxidant .
Synthesis of Bioactive Compounds
Synthetic Pathways
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various synthetic pathways that can lead to the creation of novel bioactive molecules. For instance, the compound can undergo condensation reactions with other active methylene compounds to yield a variety of substituted pyrans that may possess enhanced biological activities .
Nutraceutical Applications
Cholesterol Regulation
Emerging research has suggested that pyran derivatives may play a role in regulating cholesterol levels in mammals. The potential formulation of nutraceutical compositions containing this compound could be explored for their efficacy in managing lipid profiles and promoting cardiovascular health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its reactivity and binding properties. It can inhibit or activate enzymes by modifying their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The target compound exhibits a higher degree of acetylation compared to the pyran derivatives in , which lack acetyl groups but feature amino and cyano substituents. This difference suggests greater lipophilicity and hydrolytic instability for the acetylated compound .
- Pyrrolo-pyridazine derivatives (e.g., in ) share ester functionalities but differ in core heterocycle and substituent types (e.g., methoxy vs.
Key Observations :
- The target compound’s synthesis likely requires sequential acetylation steps, contrasting with the one-step reflux method used for ’s pyran derivatives .
- The multi-step alkylation and esterification in ’s pyrrolo-pyridazine analogs suggest that the target compound’s stereochemical complexity demands precise reaction control .
Biological Activity
Methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound belonging to the class of dihydropyran derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The dihydropyran ring structure is known for its diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.49 g/mol. Its structure features multiple acetoxy groups that may contribute to its biological activity by enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the dihydropyran moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar dihydropyran derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for growth.
Anti-inflammatory Effects
Dihydropyran derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions characterized by chronic inflammation.
Anticancer Potential
The anticancer activity of dihydropyran derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
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Antimicrobial Activity Assessment :
A study published in Phytochemistry evaluated the antimicrobial efficacy of several dihydropyran derivatives against common pathogens. The results indicated that compounds with acetoxy substitutions exhibited enhanced activity compared to their non-acetylated counterparts . -
Anti-inflammatory Mechanisms :
Research conducted on a series of dihydropyran-based compounds showed that they significantly reduced inflammation markers in animal models of arthritis. The study highlighted the role of these compounds in inhibiting NF-kB signaling pathways . -
Cancer Cell Line Studies :
In vitro studies on breast cancer cell lines demonstrated that certain dihydropyran derivatives could inhibit cell proliferation and promote apoptosis. The underlying mechanism was linked to the activation of p53 pathways .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
